molecular formula C19H11F2N5O B11052413 [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile, 5-(2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-7,8-dihydro-7-oxo-

[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile, 5-(2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-7,8-dihydro-7-oxo-

Cat. No. B11052413
M. Wt: 363.3 g/mol
InChI Key: HBQTWJSBKZFBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile, 5-(2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-7,8-dihydro-7-oxo- is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with fluorophenyl and carbonitrile groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile, 5-(2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-7,8-dihydro-7-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile, 5-(2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-7,8-dihydro-7-oxo- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophiles used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile, 5-(2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-7,8-dihydro-7-oxo- is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or other bioactive effects, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure and properties may allow it to interact with specific biological targets, leading to the development of new treatments for various diseases and conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, catalysts, and other products. Its chemical properties make it suitable for various industrial processes and applications.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile, 5-(2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-7,8-dihydro-7-oxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signaling cascades, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile, 5-(2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-7,8-dihydro-7-oxo- include other triazolopyrimidines with different substituents. Examples include:

  • [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile with different phenyl groups.
  • Triazolopyrimidines with various functional groups such as hydroxyl, amine, or alkyl groups.

Uniqueness

The uniqueness of [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile, 5-(2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-7,8-dihydro-7-oxo- lies in its specific combination of fluorophenyl and carbonitrile groups, along with its dihydro-oxo structure. This unique arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C19H11F2N5O

Molecular Weight

363.3 g/mol

IUPAC Name

5-(2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-7-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C19H11F2N5O/c20-15-7-3-1-5-12(15)10-25-18(27)14(9-22)17(26-11-23-24-19(25)26)13-6-2-4-8-16(13)21/h1-8,11H,10H2

InChI Key

HBQTWJSBKZFBKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=C(N3C2=NN=C3)C4=CC=CC=C4F)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.